![molecular formula C13H14N4O2 B14512942 7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 62706-24-5](/img/structure/B14512942.png)
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents of oxidoreductase enzymes, which are essential in various biological processes, including growth and metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid derivatives with formic acid and formaldehyde, followed by cyclization to form the pteridine ring system . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives
Aplicaciones Científicas De Investigación
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways involving pteridines.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in various biological processes. For example, it may inhibit monoamine oxidase B and nitric oxide synthetase, which are implicated in neurodegenerative diseases . The compound’s effects are mediated through its binding to active sites on target enzymes, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,10-Trimethyl-2-sulfanylidene-2,10-dihydrobenzo[g]pteridin-4(3H)-one
- Methyl N-[(7,8,10-trimethyl-2,4-dioxo-4,10-dihydrobenzo[g]pteridin-3(2H)-yl)acetyl]-L-tryptophan
Uniqueness
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the resulting electronic and steric effects. These unique features contribute to its distinct chemical reactivity and biological activity compared to other pteridine derivatives. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
62706-24-5 |
|---|---|
Fórmula molecular |
C13H14N4O2 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
7,8,10-trimethyl-1,10a-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H14N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5,11H,1-3H3,(H2,15,16,18,19) |
Clave InChI |
WWJLVORKSFZDDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3C(=N2)C(=O)NC(=O)N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


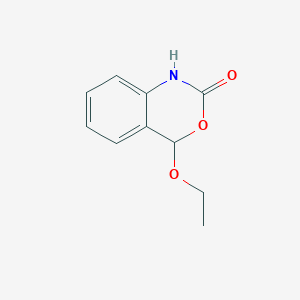
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
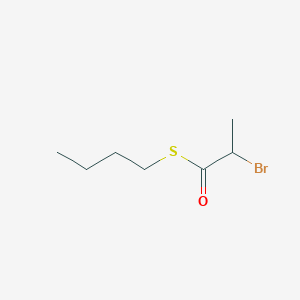
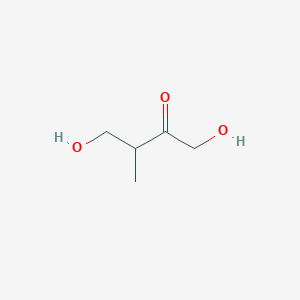
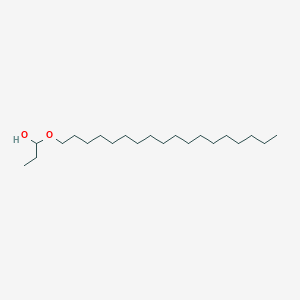
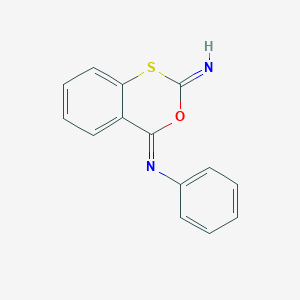
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
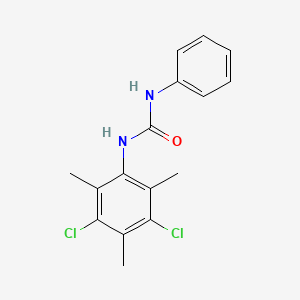
methanone](/img/structure/B14512909.png)
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)
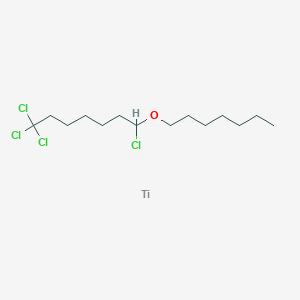
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
